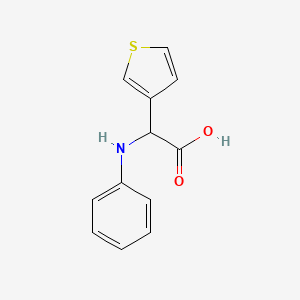

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

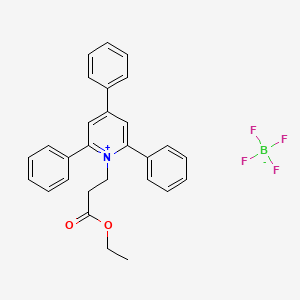

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid, also known as PTAA, is an organic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. PTAA has shown potential as an anti-inflammatory, analgesic, and antipyretic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Thiophene-containing compounds like 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid demonstrate versatile biological activity and are often used in synthesizing a variety of heterocyclic compounds. These compounds, due to their structure, have been identified with properties such as anticancer, antibacterial, antiviral, and antioxidant activities. Notable research includes the synthesis of novel thiophene-containing compounds for exploring their biological activities, emphasizing the importance of the thiophene nucleus in medicinal chemistry (Mabkhot et al., 2017).

Biocatalysis

In biocatalysis, compounds related to 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid have been utilized. For instance, p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii has been reported to catalyze syntheses of trihydroxyphenolic acids, which are strong antioxidants and potentially useful as medicinal agents (Dhammaraj et al., 2015).

Electrophilic Substitution Studies

Research on derivatives of phenylthiophen, similar to 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid, has shown that electrophilic substitution can result in compounds with potential biological activity. These studies are crucial in understanding the chemical properties and potential applications of such compounds (Beaton et al., 1976).

Applications in Sensor Technology

Compounds structurally similar to 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid have been used in developing electrochemical sensors. For instance, poly(thiophen-3-yl-acetic acid ester) has been utilized in electrochemical hybridization sensors, demonstrating the potential of these compounds in bioelectronic applications (Cha et al., 2003).

Solar Cell Applications

In the field of renewable energy, derivatives of thiophene acetic acid have been explored for their use in dye-sensitized solar cells. These studies demonstrate the potential of thiophene-based compounds in enhancing the efficiency of solar energy conversion (Hagberg et al., 2008).

Eigenschaften

IUPAC Name |

2-anilino-2-thiophen-3-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)11(9-6-7-16-8-9)13-10-4-2-1-3-5-10/h1-8,11,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQPTYAVZUUPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C2=CSC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)

![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)